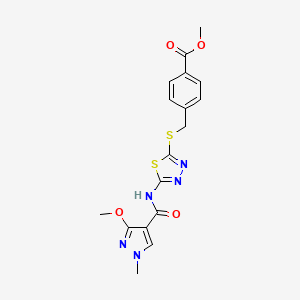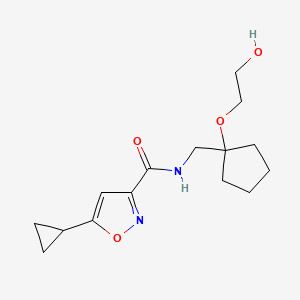![molecular formula C24H24O7 B2440545 Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate CAS No. 610764-99-3](/img/structure/B2440545.png)
Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several functional groups and structural features. It contains a propan-2-yl (or isopropyl) group, a 2,3-dihydro-1,4-benzodioxin-6-yl group, and a 4-oxochromen-7-yl group. These groups are common in many organic compounds and can confer various chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxin and oxochromen groups suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the oxochromen group might undergo reactions typical of ketones, while the benzodioxin group might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Dielectric and Thermodynamic Studies
- Correlations in Binary Mixtures : Research has shown that the dielectric and thermodynamic properties of alcohol, including propan-2-ol, when mixed with alkyl benzoates, can be studied using various techniques. These studies provide insights into molecular interactions in liquid mixtures (Mohan, Sastry, & Murthy, 2011).
X-ray Structures and Computational Studies
- Characterization of Cathinones : X-ray diffraction and computational methods have been utilized to characterize structures of compounds including propan-2-ol derivatives. Such studies aid in understanding the molecular geometry and electronic spectra of these compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Chemical Synthesis
- Reactions Involving Alkyl Propiolates : The addition of catechol to alkyl propiolates has been studied, demonstrating the chemical reactivity and potential applications in synthetic organic chemistry (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Pharmacological Applications
- Neolignans from Traditional Medicine : Studies have identified compounds including propan-2-ol derivatives from traditional medicines, evaluating their antiproliferative activity on cancer cell lines. Such research can lead to the development of new therapeutic agents (Ma et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O7/c1-4-15-9-17-21(11-20(15)30-13-23(25)31-14(2)3)29-12-18(24(17)26)16-5-6-19-22(10-16)28-8-7-27-19/h5-6,9-12,14H,4,7-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSCWIPJSQZSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

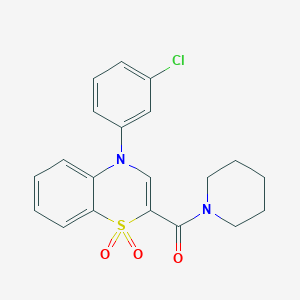
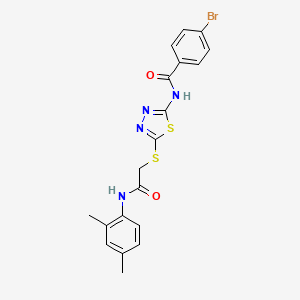
![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)
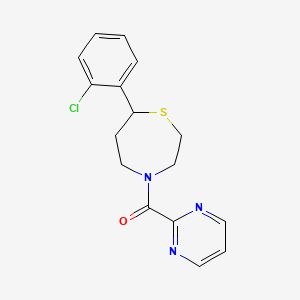
![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)

![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2440473.png)
![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2440478.png)

